![molecular formula C9H18O B1294621 Hexamethylacetone CAS No. 815-24-7](/img/structure/B1294621.png)
Hexamethylacetone
Overview
Description
Hexamethylacetone, also known as hexafluoroacetone in the context of the provided papers, is a molecule of interest due to its unique chemical properties and reactivity. It is a fluorinated analog of acetone where all the hydrogen atoms are replaced by fluorine atoms. This substitution greatly affects the molecule's physical and chemical behavior, making it a valuable compound in various chemical reactions and syntheses.
Synthesis Analysis
The synthesis of hexafluoroacetone derivatives and related compounds has been explored in several studies. For instance, a convenient synthesis of doubly-hydrated hexafluoroacetylacetone (hfacH) has been reported, which is used as a ligand in the formation of a Mn(III) complex . Another study demonstrates the use of hexabromoacetone, a related compound, as a tribromoacetylating agent for alcohols and amines, showcasing its versatility in organic synthesis .
Molecular Structure Analysis
The molecular structure of hexafluoroacetone has been characterized as a 'rigid' molecule with an enolic Cs shape, as opposed to its non-fluorinated counterpart, acetylacetone . The rotational spectrum of hexafluoroacetone does not show any doubling of rotational lines, indicating high effective barriers to internal motions. This rigidity is attributed to the strong electron-withdrawing effect of the fluorine atoms, which stabilizes the enolic form.
Chemical Reactions Analysis
Hexafluoroacetone is involved in various chemical reactions due to its reactivity. It has been used to regiospecifically α-hexafluoroisopropylidenate ketones, yielding α-bis(trifluoromethyl)hydroxymethyl carbonyl compounds . Additionally, it reacts with arsenic compounds to form fluorinated organoarsenic compounds, indicating its potential in synthesizing organometallic compounds . The molecule also participates in reactions with coordinated ligands, such as the addition to tricarbonylcycloheptatrieneiron, leading to unusual transannular carbonylation reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of hexafluoroacetone are significantly influenced by the presence of fluorine atoms. The molecule's rigidity and the high barrier to internal motions are notable physical characteristics . Its reactivity as a tribromoacetylating agent and in the formation of complexes with metals like manganese demonstrates its chemical versatility . The studies also suggest that hexafluoroacetone and its derivatives have moderate to good yields in various reactions, and the products are characterized by their physical and spectroscopic properties .
Scientific Research Applications
Hexabromoacetone as a Tribromoacetylating Agent
Hexabromoacetone, closely related to hexamethylacetone in terms of structural analogs used in chemical synthesis, has been employed as an alternative tribromoacetylating agent for primary alcohols and amines. It also acts as a mediator in the conversion of carboxylic acids into amides in the presence of triphenylphosphine, under mild conditions yielding moderate to good product yields. This chemical application demonstrates the versatility of this compound derivatives in organic synthesis (Menezes et al., 2009).
Characterization of Cyclic Organic Peroxides
The study and characterization of cyclic organic peroxides, including triacetone triperoxide (TATP), closely associated with this compound, employ techniques such as Mass Spectrometry (MS) and Raman Microscopy. These methods are crucial for detecting and analyzing peroxides, highlighting the importance of this compound-related compounds in the research of non-nitro based high explosives (Peña-Quevedo et al., 2011).
Hexamethylbisacetamide in HIV-1 Expression Research
Hexamethylbisacetamide (HMBA), a compound structurally related to this compound, has been studied for its role in inducing human immunodeficiency virus type 1 (HIV-1) gene expression in latently infected cell lines. This research provides insights into the regulation of HIV promoter activity and suggests potential therapeutic strategies for chronic HIV infection, demonstrating the biomedical relevance of this compound derivatives (Klichko et al., 2006).
Utilization in Protection and Deprotection of Alcohols
Hexabromoacetone, a chemical relative of this compound, has been efficiently used for the protection of alcohols and aldehydes and for the deprotection of various organic compounds under UV irradiation. This application underscores the significant role of this compound and its derivatives in facilitating organic synthesis processes, offering practical solutions for chemical transformations (Chaiseeda et al., 2018).
Safety and Hazards
Mechanism of Action
Hexamethylacetone, also known as 2,2,4,4-tetramethyl-3-pentanone, is a chemical compound with the formula C9H18O . It is used as a solvent and reagent in organic synthesis . This article will explore the mechanism of action of this compound, covering its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.
Target of Action
It is known to be used in organic synthesis, suggesting that it interacts with various organic compounds to facilitate chemical reactions .
Mode of Action
It is known to be used as a reagent in organic synthesis, indicating that it participates in chemical reactions to form new compounds .
Biochemical Pathways
As a reagent in organic synthesis, it likely participates in various chemical reactions, potentially affecting multiple biochemical pathways .
Pharmacokinetics
As a chemical compound used in organic synthesis, its bioavailability would likely depend on the specific context of its use .
Result of Action
The molecular and cellular effects of this compound’s action would depend on the specific reactions it is involved in. As a reagent in organic synthesis, it contributes to the formation of new compounds .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include temperature, pH, and the presence of other chemicals, among others .
properties
IUPAC Name |
2,2,4,4-tetramethylpentan-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O/c1-8(2,3)7(10)9(4,5)6/h1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIQGEWJEWJMQSL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1061154 | |
Record name | Di-tert-butyl ketone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1061154 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
815-24-7 | |
Record name | Di-tert-butyl ketone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=815-24-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Hexamethylacetone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000815247 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Hexamethylacetone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=848 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-Pentanone, 2,2,4,4-tetramethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Di-tert-butyl ketone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1061154 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2,4,4-tetramethylpentan-3-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.290 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Hexamethylacetone | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9PW4P959GQ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the impact of solvent and temperature on the electron spin resonance (ESR) spectrum of the hexamethylacetone-sodium ion-quartet?
A1: Research indicates that both solvent and temperature can significantly influence the sodium coupling constant observed in the ESR spectrum of the this compound-sodium ion-quartet []. Studies using tetrahydrofuran, methyltetrahydrofuran, and their mixtures revealed that the sodium coupling constant varies with solvent composition, suggesting an equilibrium between radicals with differing solvent sheaths. Additionally, decreasing the temperature led to an increase in the sodium coupling constant, potentially due to structural changes within the solvent sheath and a decrease in populated vibrational levels [].
Q2: How does this compound react with lithium diethylamide?
A2: this compound, similar to benzophenone, undergoes a three-step reaction with lithium diethylamide. This reaction sequence is initiated by a redox process and ultimately results in the formation of a stable aldol adduct [].
Q3: Can you elaborate on the role of this compound in the Barbier synthesis and its connection to radical pathways?
A3: Research suggests that the Barbier synthesis, contrary to the conventional understanding, may not always rely on the formation of an organometallic compound in situ []. In specific cases, a radical pathway dominates. This pathway involves the reaction of a halogenated derivative with lithium, generating an anion radical. This radical can then be directly intercepted by a ketone, such as this compound, or its corresponding ketyl radical on the metal surface, even before a Grignard reagent can form []. This mechanism is prominently observed in reactions involving 1-bromoadamantane and this compound [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.